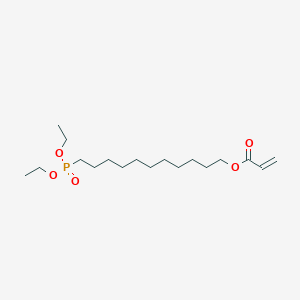

11-(Diethoxyphosphoryl)undecyl prop-2-enoate

Katalognummer B8527101

Molekulargewicht: 362.4 g/mol

InChI-Schlüssel: DRMFEOCWYNLZDP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08405069B2

Procedure details

11-(diethoxyphosphoryl)undecyl acrylate (420 mg, 1.16 mmol) was dissolved in ˜5 mL dry DCM. TMS bromide (0.33 mL, 2.55 mmol) was added via syringe and the rbf was greased and capped and allowed to stir for 2 hours. The solvent was concentrated by rotary evaporation and the product mixture redissolved in ˜3 mL methanol and ˜5 mL water and stirred for 2.5 hours during which a white precipitate formed. 1 M HCl was added and the product was extracted into dichloromethane, dried over magnesium sulfate, and pumped dry. The yellow/brown solid was dissolved in hot acetonitrile and put in the freezer overnight. Filtration afforded a white solid (143 mg, 40% yield). 1H NMR (300 MHz, CDCl3) δ 9.82 (br, s, 2H), 6.40 (dd, J=17.32, 1.61 Hz), 6.12 (dd, J=17.32, 10.41 Hz), 5.81 (dd, J=10.40, 1.60 Hz), 4.15 (t, J=6.73 Hz, 2H), 1.82-1.50 (m, 6H), 1.42-1.18 (m, 14H). 13C{1H} NMR (125.77 MHz, CDCl3) δ 166.76, 130.85, 129.05, 65.12, 30.87 (d, J=17.38 Hz), 29.89, 29.88, 29.76, 29.65, 29.46, 29.01, 26.33, 25.76 (d, J=143.86 Hz), 22.45 (d, J=4.85 Hz). Analysis found (calculated) %: C, 55.09 (54.89); H, 8.79 (8.88). 31P{1H}NMR (161.97 MHz, CDCl3): δ 38.76.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:17]([O:22]CC)([O:19]CC)=[O:18])(=[O:4])[CH:2]=[CH2:3].[Si](Br)(C)(C)C.Cl>C(Cl)Cl>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:17](=[O:18])([OH:22])[OH:19])(=[O:4])[CH:2]=[CH2:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

420 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCCCCCCCCCP(=O)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0.33 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)Br

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

capped

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solvent was concentrated by rotary evaporation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the product mixture redissolved in ˜3 mL methanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

˜5 mL water and stirred for 2.5 hours during which a white precipitate

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted into dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pumped dry

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The yellow/brown solid was dissolved in hot acetonitrile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

put in the freezer overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCCCCCCCCCCP(O)(O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 143 mg | |

| YIELD: PERCENTYIELD | 40% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |